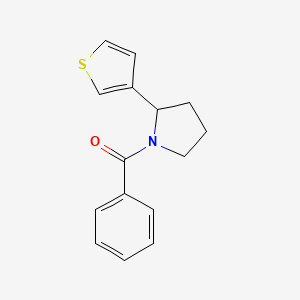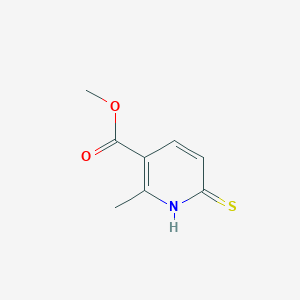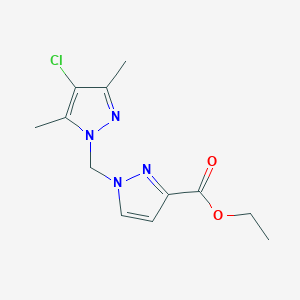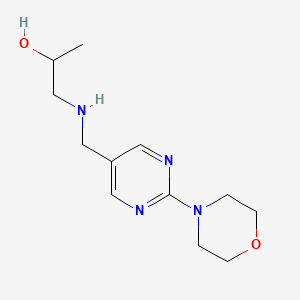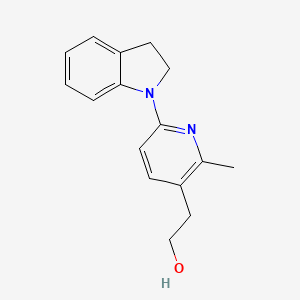
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes an indoline moiety fused with a pyridine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with indoline in the presence of a suitable reducing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted indoline and pyridine derivatives, which can have different functional groups such as halides, amines, and thiols.
Scientific Research Applications
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as ischemic stroke and diabetes.
Industry: In the industrial sector, the compound is used in the development of smart materials, sensors, and other advanced technologies.
Mechanism of Action
The mechanism of action of 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, in the treatment of ischemic stroke, the compound has been shown to interact with N-methyl-D-aspartic acid (NMDA) receptors, reducing the release of inflammatory cytokines and protecting neuronal cells from damage . In the context of diabetes, the compound may modulate the activity of ATP-binding cassette transporters, enhancing glucose uptake and insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
Spiropyran Derivatives: These compounds share a similar indoline structure and exhibit photochromic properties.
Indole Derivatives: Indole derivatives have a similar core structure and are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific combination of an indoline moiety with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-12-13(9-11-19)6-7-16(17-12)18-10-8-14-4-2-3-5-15(14)18/h2-7,19H,8-11H2,1H3 |
InChI Key |
RFQFFWMOVDUUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



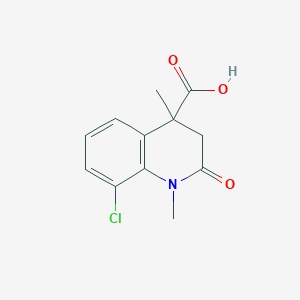
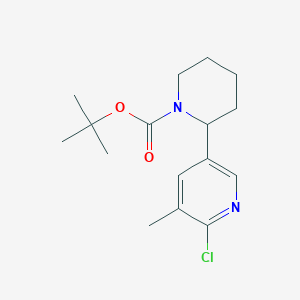
![4-Methoxybenzo[d]isoxazole](/img/structure/B15058450.png)
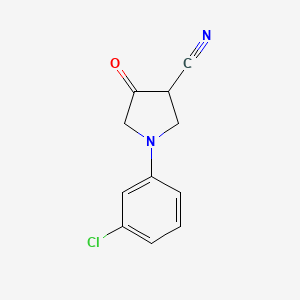
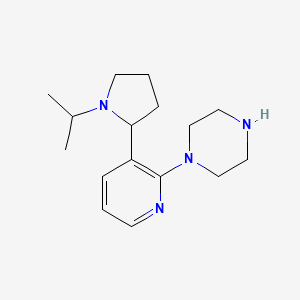

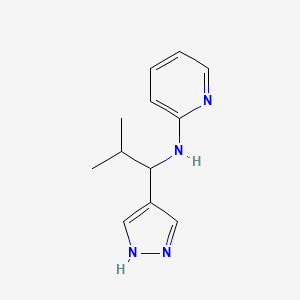
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
